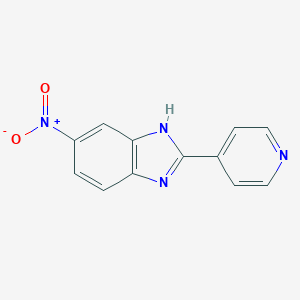

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

6-nitro-2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-10-11(7-9)15-12(14-10)8-3-5-13-6-4-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOIUZUPKNLRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347051 | |

| Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

148533-73-7 | |

| Record name | 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole CAS Number: 148533-73-7[1][2] Synonyms: AKOS BB-7919, ASISCHEM D50988, ZERENEX E/[2]

Physicochemical Properties and Synthesis

While specific experimental data for the titular compound is limited in the provided results, a general understanding of its class, the 5-nitrobenzimidazoles, can be established. These compounds are typically powders with limited solubility in water.

Table 1: Physicochemical Properties of a Related Compound (5-Nitrobenzimidazole)

| Property | Value |

| CAS Number | 94-52-0 |

| Molecular Formula | C7H5N3O2 |

| Molecular Weight | 163.13 g/mol |

| Appearance | Powder |

| Melting Point | 204-208 °C |

| Solubility in Water | 0.5 g/L |

| pH | 6 (10 g/L slurry at 20 °C) |

| Data sourced from Sigma-Aldrich for 5-Nitrobenzimidazole for synthesis. |

Biological Activity and Quantitative Data

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] Derivatives have shown potential as antimicrobial, anticancer, antihypertensive, and antiprotozoal agents.[3][5][6][7]

Anticancer Activity

The nitro group is often crucial for the cytotoxic effects of these compounds against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.[6]

Table 2: Anticancer Activity (IC50) of 5-Nitrobenzimidazole Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |

| Nitro substituted compound 6 (with imidazolinyl group) | A549 (Lung) | 2.12 ± 0.21 (2D), 4.01 ± 0.95 (3D) |

| HCC827 (Lung) | 5.13 ± 0.97 (2D), 7.02 ± 3.25 (3D) | |

| NCI-H358 (Lung) | 0.85 ± 0.05 (2D), 1.73 ± 0.01 (3D) | |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung) | 0.028 |

| Thiobenzimidazole derivatives | MCF-7 (Breast) | 0.76 - 21.5 |

| 5-Nitrobenzimidazole-pyrimidine hybrids | HepG2 (Liver) | 4.37 |

| Data compiled from studies on various 5-nitrobenzimidazole derivatives.[5][6][8] |

Enzyme Inhibition

Certain derivatives have been shown to inhibit key enzymes involved in cancer progression and other diseases.

Table 3: Enzyme Inhibition (IC50) by Benzimidazole Derivatives

| Inhibitor | Target Enzyme | IC50 (µM) |

| 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole | MMP-2 | 4.2 ± 0.2 |

| MMP-13 | 12 ± 7 | |

| MMP-9 | 23.3 ± 10 | |

| MMP-8 | 25 ± 10 | |

| 2-aryl-5(6)-nitro-1H-benzimidazole (Compound 3) | PARP | 0.05 |

| Data from studies on specific benzimidazole derivatives.[8][9] |

Antihypertensive and Vasorelaxant Activity

Derivatives of 5-nitrobenzimidazole have been investigated as angiotensin II receptor antagonists for the treatment of hypertension.[7]

Table 4: Antihypertensive and Vasorelaxant Activity

| Compound/Derivative | Activity | Measurement | Value |

| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | AT1 Receptor Affinity | IC50 | 1.03 ± 0.26 nM |

| 5-nitro benzimidazole derivatives (BDZ3, BDZ6, BDZ12, BDZ18, BDZ20) | Vasorelaxant Activity | EC50 | <30 µM |

| Data from studies on novel 5-nitrobenzimidazole derivatives.[7][10] |

Antiprotozoal Activity

The benzimidazole core is a known pharmacophore in antiparasitic drugs.

Table 5: Antiprotozoal Activity (IC50) of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides

| Compound | Target Organism | IC50 (µM) |

| Compound 7 | Giardia intestinalis | 3.95 |

| Compound 7 | Trichomonas vaginalis | More active than Benznidazole |

| Compound 8 | Trichomonas vaginalis | More active than Benznidazole |

| Data from a study on benznidazole analogues.[3] |

Experimental Protocols

Synthesis of this compound

This procedure is adapted from methods used for analogous benzimidazoles.

Procedure:

-

Equimolar amounts of 4-nitro-o-phenylenediamine and 4-pyridinecarboxylic acid are added to polyphosphoric acid (PPA).

-

The mixture is refluxed at 200°C for 2 hours.

-

The reaction mixture is cooled and then neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification is achieved by column chromatography on silica gel, eluting with a solvent mixture such as dichloromethane/methanol (9:1).[11]

Expected Yield: Approximately 70% with purity >95%.[11]

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a compound.[6]

Procedure:

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline, and its turbidity is adjusted to the 0.5 McFarland standard.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a solvent like DMSO. These disks are then placed onto the inoculated agar surface.

-

Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[8]

Procedure:

-

Cell Seeding: Human neoplastic cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.

Visualized Workflows and Pathways

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Potential Anticancer Mechanism of Action

Caption: Postulated anticancer mechanism involving PARP inhibition and cell cycle arrest.

Disk Diffusion Assay Workflow

Caption: Experimental workflow for the antimicrobial disk diffusion assay.

References

- 1. This compound | 148533-73-7 [chemicalbook.com]

- 2. This compound | 148533-73-7 [amp.chemicalbook.com]

- 3. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole | 1772-39-0 [chemicalbook.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. This compound| [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry. Its benzimidazole core, a privileged scaffold in drug discovery, coupled with a nitro group and a pyridinyl moiety, confers a unique combination of physicochemical properties and a diverse pharmacological profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential mechanisms of action, particularly in the context of cancer therapy. All quantitative data are summarized in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, a combination of data from closely related analogs and in silico predictions provides valuable insights.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₄O₂ | BenchChem[1] |

| Molecular Weight | 240.22 g/mol | BenchChem[1] |

| Melting Point | 224-226 °C (predicted) | ChemicalBook[2] |

| Boiling Point | 527.1±56.0 °C (predicted) | ChemicalBook[2] |

| Density | 1.451±0.06 g/cm³ (predicted) | ChemicalBook[2] |

| pKa | 9.07±0.10 (predicted for a similar compound) | ChemicalBook |

| logP | 3.3 (predicted for a similar compound) | PubChem[3] |

| Solubility | Predicted to be slightly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Inferred from related benzimidazole solubility data. |

*Predicted value for 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole.

Synthesis and Characterization

The synthesis of this compound can be achieved through the condensation of 4-nitro-o-phenylenediamine with isonicotinic acid or its derivatives. A common and efficient method involves microwave-assisted synthesis, which significantly reduces reaction times and often improves yields.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general method for the synthesis of 2-aryl-5-nitrobenzimidazoles.

Materials:

-

4-nitro-o-phenylenediamine

-

Isonicotinic acid

-

Polyphosphoric acid (PPA)

-

Dimethylformamide (DMF)

-

Ethanol

-

Ammonia solution

Procedure:

-

A mixture of 4-nitro-o-phenylenediamine (1 mmol) and isonicotinic acid (1 mmol) is prepared.

-

Polyphosphoric acid (PPA) is added as a condensing agent and the mixture is thoroughly mixed.

-

The reaction vessel is placed in a microwave reactor.

-

The reaction is irradiated at a suitable power (e.g., 150-300 W) for a short duration (e.g., 3-5 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solution is neutralized with an ammonia solution to precipitate the crude product.

-

The precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons on the benzimidazole and pyridine rings, as well as the N-H proton of the imidazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3400 cm⁻¹), C=N bond (around 1620 cm⁻¹), and the nitro group (NO₂) symmetric and asymmetric stretching vibrations (around 1520 and 1340 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and confirm its elemental composition.

Biological Activity and Potential Mechanisms of Action

5-Nitrobenzimidazole derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. The anticancer effects are of particular interest to drug development professionals. The proposed mechanisms of action for this compound are multifaceted and likely involve the induction of apoptosis and inhibition of key cellular enzymes.

Induction of Apoptosis via ROS-JNK Signaling Pathway

Several studies on benzimidazole derivatives have shown their ability to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

The proposed mechanism involves the compound inducing oxidative stress within the cancer cell, leading to an increase in ROS levels. This, in turn, activates the JNK signaling cascade, a key regulator of apoptosis. Activated JNK can then lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibition of PARP, particularly in cancer cells with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality. Some 5-nitrobenzimidazole derivatives have been identified as potent PARP inhibitors.[5]

In this mechanism, the benzimidazole derivative binds to the PARP enzyme, preventing it from repairing DNA single-strand breaks. When the cell attempts to replicate its DNA, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancer cells with compromised double-strand break repair pathways, this accumulation of DNA damage leads to cell death.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its predicted physicochemical properties suggest it may possess drug-like characteristics, and established synthetic routes allow for its accessible preparation and modification. The potential dual mechanisms of action, involving both the induction of apoptosis through the ROS-JNK pathway and the inhibition of the critical DNA repair enzyme PARP, make it a compelling candidate for further investigation. This technical guide provides a foundational understanding of this compound, intended to stimulate and support future research and development efforts. Further experimental validation of the predicted properties and detailed elucidation of its biological activities are warranted to fully realize its therapeutic potential.

References

Elucidation of the Molecular Structure of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. The document details the spectroscopic data, experimental protocols, and potential biological signaling pathways associated with this molecule and its derivatives.

Molecular Structure and Properties

This compound possesses a rigid, planar structure consisting of a benzimidazole core substituted with a nitro group at the 5-position and a pyridinyl ring at the 2-position. The presence of the electron-withdrawing nitro group and the nitrogen-containing pyridine ring significantly influences the electronic properties and biological activity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₈N₄O₂ | [1] |

| Exact Mass | 240.06 g/mol | [1] |

| CAS Registry Number | 148533-73-7 | [1] |

Spectroscopic Data for Structural Confirmation

Due to the limited availability of specific experimental data for this compound, the following sections present predicted data based on the closely related analogue, 5-Nitro-2-phenyl-1H-benzimidazole. The pyridinyl group is expected to induce slight shifts in the spectroscopic signals compared to the phenyl analogue due to its different electronic and magnetic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 600 MHz) for this compound (based on 5-Nitro-2-phenyl-1H-benzimidazole)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Protons |

| ~13.7 | Singlet | N-H | 1H |

| ~8.6 | Doublet | Pyridinyl H-2', H-6' | 2H |

| ~8.5 | Doublet | Benzimidazole H-4 | 1H |

| ~8.2 | Doublet of doublets | Benzimidazole H-6 | 1H |

| ~8.0 | Doublet | Pyridinyl H-3', H-5' | 2H |

| ~7.8 | Doublet | Benzimidazole H-7 | 1H |

Data is an estimation based on the known data for 5-Nitro-2-phenyl-1H-benzimidazole[2].

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 150 MHz) for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | Pyridinyl C-2', C-6' |

| ~149.0 | Benzimidazole C-2 |

| ~143.0 | Benzimidazole C-5 |

| ~140.0 | Pyridinyl C-4' |

| ~138.0 | Benzimidazole C-7a |

| ~132.0 | Benzimidazole C-3a |

| ~122.0 | Pyridinyl C-3', C-5' |

| ~119.0 | Benzimidazole C-6 |

| ~116.0 | Benzimidazole C-4 |

| ~110.0 | Benzimidazole C-7 |

Predicted values based on general chemical shift knowledge and data from related benzimidazole structures.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Peak Assignments for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3430 | Strong, Broad | N-H Stretch |

| ~1620 | Medium | C=N Stretch (Imidazole) |

| ~1590 | Medium | C=C Stretch (Aromatic) |

| ~1515 | Strong | Asymmetric NO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~830 | Medium | C-H Out-of-plane Bend (para-substituted pyridine) |

Assignments are based on the known data for 5-Nitro-2-phenyl-1H-benzimidazole and general IR correlation tables[2].

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 240, corresponding to its exact mass[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of benzimidazole derivatives.

Synthesis of this compound

A common method for the synthesis of 2-substituted-5-nitrobenzimidazoles is the condensation of 4-nitro-o-phenylenediamine with an appropriate aldehyde.

-

Materials: 4-nitro-1,2-phenylenediamine, 4-pyridinecarboxaldehyde, dimethoxyethane (solvent), sodium metabisulfite (oxidant), reflux apparatus, thin-layer chromatography (TLC) plates, and purification supplies.

-

Procedure:

-

Dissolve 4-nitro-1,2-phenylenediamine in dimethoxyethane in a round-bottom flask.

-

Add an equimolar amount of 4-pyridinecarboxaldehyde to the solution.

-

Stir the mixture at 0°C for 2 hours, then reflux for 1 hour to form the Schiff base intermediate.

-

Add sodium metabisulfite as an oxidant and continue to reflux for 48 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like methanol to obtain pure this compound.

-

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs and acquisition parameters.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared spectrophotometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, for instance, coupled with a gas chromatograph (GC-MS).

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent. | Data Acquisition: Introduce the sample into the ion source. For electron ionization (EI), use a standard electron energy (e.g., 70 eV).

Potential Biological Signaling Pathways

Benzimidazole derivatives are known to exhibit a range of biological activities, including anticancer and antihypertensive effects. The following diagrams illustrate the potential signaling pathways that this compound and related compounds may modulate.

Caption: Potential anticancer mechanism of action.

Caption: Potential antihypertensive mechanism of action.

Conclusion

References

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: A Technical Guide on its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound belonging to the nitrobenzimidazole class of molecules. While specific research on this particular compound is limited in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. This technical guide consolidates the known mechanisms of action, quantitative data, and experimental protocols from studies on closely related 5-nitrobenzimidazole analogues to provide a comprehensive overview of the potential therapeutic activities of this compound. The primary focus is on its potential as an anticancer agent, a key area of investigation for this class of compounds.

Introduction

Benzimidazole derivatives are bicyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring. This structural motif is found in various biologically active molecules and approved drugs. The introduction of a nitro group at the 5-position of the benzimidazole ring has been shown to modulate the electronic properties of the molecule, often enhancing its biological efficacy. Research indicates that this compound and its analogues may exhibit promising anticancer, enzyme inhibitory, and antiviral properties.[1] This guide will delve into the potential mechanisms underlying these activities, drawing parallels from structurally similar compounds.

Potential Anticancer Mechanisms of Action

While direct evidence for this compound is not extensively documented, studies on related 5-nitrobenzimidazole derivatives suggest several potential mechanisms through which it may exert anticancer effects. These include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis

Several studies on 5-nitrobenzimidazole derivatives have demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were shown to induce apoptosis in the K562 human leukemia cell line.[2] Another study on a novel benzimidazole acridine derivative, 8m, demonstrated the induction of both intrinsic and extrinsic apoptosis pathways in human colon cancer cells.[3] The proposed mechanism involves the activation of the ROS-JNK signaling pathway.[3]

Cell Cycle Arrest

In addition to apoptosis, 5-nitrobenzimidazole derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. For example, compounds 3 and 6 from a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were found to induce arrest in the S phase of the cell cycle.[2] Another study on a different benzimidazole derivative, compound 5, showed a significant increase in the cell population in the G2/M-phase in a p53 independent manner.[4]

Enzyme Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects. One study found that compound 6, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, induces poly (ADP-ribose) polymerase (PARP) inhibition as a potential mechanism of action.[2] Another compound from the same study, compound 3, displayed potent inhibitory activity against PARP.[2]

The renin-angiotensin system plays a role in cell proliferation and angiogenesis, and its blockade has been explored as an anticancer strategy. A study on new 5-nitro benzimidazole derivatives identified a compound, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, that displayed a high affinity for the angiotensin II type 1 (AT1) receptor, acting as an antagonist.[5]

Quantitative Data for Related 5-Nitrobenzimidazole Derivatives

The following tables summarize the quantitative data from studies on 5-nitrobenzimidazole derivatives that are structurally related to this compound. It is important to note that these values are for analogous compounds and may not be directly extrapolated to the compound of interest.

Table 1: Cytotoxicity of 2-aryl-5(6)-nitro-1H-benzimidazole Derivatives [2]

| Compound | Cell Line | IC50 (nM) |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (6) | A549 | 28 |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (6) | HACAT | 22,200 |

Table 2: PARP Inhibition by a 2-aryl-5(6)-nitro-1H-benzimidazole Derivative [2]

| Compound | IC50 (µM) | Positive Control (3-aminobenzamide) IC50 (µM) |

| 2-aryl-5(6)-nitro-1H-benzimidazole (3) | 0.05 | 28.5 |

Table 3: Angiotensin II Type 1 (AT1) Receptor Binding Affinity of a 5-Nitro Benzimidazole Derivative [5]

| Compound | Receptor | IC50 (nM) |

| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid (3) | AT1 | 1.03 ± 0.26 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of evaluating the biological activity of benzimidazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO) or isopropanol.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PARP enzyme.

-

Assay Principle: The assay typically measures the incorporation of biotinylated NAD+ into histone proteins by PARP. The biotinylated histones are then detected using streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.

-

Procedure:

-

Histone-coated plates are prepared.

-

The PARP enzyme is added to the wells along with the test compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of biotinylated NAD+.

-

After incubation, the wells are washed to remove unincorporated biotinylated NAD+.

-

Streptavidin-HRP is added, followed by a substrate to generate a signal.

-

The signal is measured using a plate reader, and the IC50 value for PARP inhibition is determined.

-

Angiotensin II Type 1 (AT1) Receptor Binding Assay

This assay determines the affinity of a compound for the AT1 receptor.

-

Membrane Preparation: Cell membranes expressing the AT1 receptor are prepared from a suitable source (e.g., cell lines or tissues).

-

Competitive Binding: A fixed concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

-

Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed in this guide.

Caption: Potential anticancer mechanisms of this compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Potential antagonism of the Angiotensin II Type 1 (AT1) receptor.

Conclusion

While direct experimental data on the mechanism of action of this compound is sparse, the available literature on analogous 5-nitrobenzimidazole derivatives provides a strong foundation for predicting its potential biological activities. The evidence points towards a multi-faceted mechanism of action, particularly in the context of cancer, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes such as PARP. The potential for AT1 receptor antagonism also suggests a role in cardiovascular diseases. Further in-depth studies are warranted to elucidate the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring this promising compound.

References

- 1. This compound| [benchchem.com]

- 2. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5-Nitrobenzimidazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, and antihypertensive properties.[1][2] The potent electron-withdrawing nature of the nitro group at the 5-position significantly modifies the electronic properties of the benzimidazole ring, which is crucial for its interaction with biological targets.[1] This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and relevant biological pathways associated with 5-nitrobenzimidazole derivatives.

Core Synthetic Strategies

The synthesis of 5-nitrobenzimidazole derivatives predominantly relies on the cyclocondensation of 4-nitro-1,2-phenylenediamine with various electrophiles. The two most common approaches are the Phillips-Ladenburg reaction, which utilizes carboxylic acids, and the Weidenhagen reaction, which employs aldehydes.[3][4][5] These methods can be performed using conventional heating or microwave irradiation, with the latter often providing advantages such as shorter reaction times and higher yields.[2]

A general workflow for these synthetic routes is depicted below. The process involves the reaction of 4-nitro-1,2-phenylenediamine with either a carboxylic acid (or its derivative) or an aldehyde, which, following an intramolecular cyclization and dehydration, yields the 2-substituted-5-nitrobenzimidazole product.

References

Spectral Data and Experimental Protocols for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public literature, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on structurally analogous compounds. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and development.

Spectral Data

The following sections summarize the key spectral data for this compound.

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound. The key finding from this analysis is the confirmation of the compound's molecular weight.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈N₄O₂ | [1] |

| Molecular Weight | 240.22 g/mol | [1] |

| Exact Mass | 240.064726 g/mol | [1] |

Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 | br s | 1H | N-H (benzimidazole) |

| ~8.8 | d | 2H | H-2', H-6' (pyridinyl) |

| ~8.5 | d | 1H | H-4 |

| ~8.2 | dd | 1H | H-6 |

| ~7.8 | d | 1H | H-7 |

| ~8.3 | d | 2H | H-3', H-5' (pyridinyl) |

Note: These are predicted values and may vary in an actual experimental spectrum.

Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR data, the ¹³C NMR spectral data is predicted based on analogous structures.

Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~151 | C-2 |

| ~150 | C-2', C-6' |

| ~143 | C-5 |

| ~142 | C-7a |

| ~138 | C-4' |

| ~136 | C-3a |

| ~122 | C-3', C-5' |

| ~119 | C-6 |

| ~116 | C-4 |

| ~112 | C-7 |

Note: These are predicted values and may vary in an actual experimental spectrum.

Predicted IR Spectral Data

The infrared spectrum is predicted to show characteristic peaks for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H Stretch (benzimidazole) |

| 1610 - 1590 | Strong | C=N Stretch (imidazole and pyridine) |

| 1530 - 1500 | Strong | Asymmetric NO₂ Stretch |

| 1350 - 1330 | Strong | Symmetric NO₂ Stretch |

| 1480 - 1440 | Medium | Aromatic C=C Stretch |

Note: These are predicted values and may vary in an actual experimental spectrum.

Experimental Protocols

The following protocols describe the synthesis and spectral characterization of this compound.

Synthesis of this compound

This synthesis is based on the general procedure for the formation of benzimidazoles from o-phenylenediamines and aldehydes.[2]

Materials:

-

4-Nitro-1,2-phenylenediamine

-

Pyridine-4-carboxaldehyde

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethanol or Dimethoxyethane (DME)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) and pyridine-4-carboxaldehyde (1 equivalent) in ethanol or dimethoxyethane.

-

Add sodium metabisulfite (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound as a solid.

Spectral Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher spectrometer.

-

The sample should be dissolved in a deuterated solvent, typically DMSO-d₆.

-

Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

-

Mass spectra can be obtained using a GC-MS system with electron impact (EI) ionization.

-

The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Infrared (IR) Spectroscopy:

-

IR spectra are to be recorded on an FTIR spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Workflow Diagrams

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for spectral characterization.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole and its related derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a nitro group and a pyridinyl moiety can significantly influence the biological profile of the parent molecule, opening avenues for therapeutic interventions in oncology, infectious diseases, and cardiovascular conditions. This document summarizes the key molecular targets, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the associated signaling pathways and mechanisms of action.

Identified Potential Therapeutic Targets

Research into this compound and structurally similar compounds has revealed several potential molecular targets, primarily centered around enzyme inhibition and receptor antagonism. These findings underscore its potential as a versatile therapeutic agent.

-

Enzyme Inhibition : The primary mechanism of action for many benzimidazole derivatives is the inhibition of key enzymes involved in critical cellular processes.

-

Poly(ADP-ribose) Polymerase (PARP) : Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent inhibitory activity against PARP, an enzyme crucial for DNA repair.[1][2] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.

-

Protein Kinases : The broader class of benzimidazoles is known to inhibit various protein kinases involved in cancer cell signaling.[3] Specifically, 2-(4-pyridyl)-benzimidazoles have been identified as chemical tools for exploring the function of Protein Kinase N2 (PKN2), a serine/threonine kinase implicated in cancer progression.[4]

-

Dihydrofolate Reductase (DHFR) : In silico studies have predicted that the dihydrofolate reductase protein in Staphylococcus aureus is a likely target for the antimicrobial and anticancer activities of related N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[5]

-

Histone Deacetylase 6 (HDAC6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Molecular docking studies have suggested that HDAC6 and VEGFR2 are potential targets for the anticancer effects of certain nitro-benzimidazole compounds.[5]

-

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) : Some benzimidazole derivatives have shown to be inhibitors of Pin1, an enzyme that plays a role in cell cycle regulation and is overexpressed in several cancers, including breast cancer.[6]

-

-

Receptor Antagonism :

-

Angiotensin II Type 1 (AT1) Receptor : Novel 5-nitro benzimidazole derivatives have been synthesized and evaluated as potent antagonists of the AT1 receptor, indicating their potential for the treatment of hypertension.[7]

-

-

DNA Interaction : Some benzimidazole derivatives are thought to exert their therapeutic effects by directly interacting with DNA, thereby interfering with essential processes like replication and transcription.[3]

-

Microtubule Disruption : A number of benzimidazole compounds have been shown to function as microtubule inhibitors.[8] By disrupting microtubule dynamics, these agents can induce a G2/M phase cell cycle arrest, ultimately leading to apoptotic cell death in cancer cells.[8]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro efficacy of this compound and its close analogs against various cell lines and molecular targets.

Table 1: Anticancer Activity of Nitro-Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Non-small cell lung cancer) | 28 nM | [1][2] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | HACAT (Non-neoplastic keratinocytes) | 22.2 µM | [1][2] |

| Nitro substituted furan-benzimidazole (Compound 6) | A549 (2D assay) | 2.12 ± 0.21 µM | [9] |

| Nitro substituted furan-benzimidazole (Compound 6) | A549 (3D assay) | 4.01 ± 0.95 µM | [9] |

| Nitro substituted furan-benzimidazole (Compound 6) | HCC827 (Lung adenocarcinoma) | 5.13 ± 0.97 µM | [9] |

| Nitro substituted furan-benzimidazole (Compound 6) | NCI-H358 (Bronchoalveolar carcinoma) | 0.85 ± 0.05 µM | [9] |

| Benzimidazole Derivative (Compound 5) | MCF-7 (Breast cancer) | 11.78 µg/mL | [6] |

| Benzimidazole Derivative (Compound 8) | MCF-7 (Breast cancer) | 8.76 µg/mL | [6] |

| N-substituted 6-nitro-1H-benzimidazole (Compound 1d) | Five cancer cell lines | 1.84 - 10.28 µg/mL | [5] |

| N-substituted 6-nitro-1H-benzimidazole (Compound 2d) | Five cancer cell lines | 1.84 - 10.28 µg/mL | [5] |

Table 2: Enzyme and Receptor Inhibition by Benzimidazole Derivatives

| Compound | Target | IC50 Value | Reference |

| 2-Aryl-5(6)-nitro-1H-benzimidazole (Compound 3) | PARP | 0.05 µM | [1][2] |

| 3-Aminobenzamide (Positive Control) | PARP | 28.5 µM | [1] |

| 2-(4-pyridyl)-benzimidazole (Compound 5) | PKN2 | 0.064 µM | [4] |

| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | Angiotensin II Type 1 (AT1) Receptor | 1.03 ± 0.26 nM | [7] |

| Benzimidazole Derivative (Compound 5) | Pin1 | Strong | [6] |

| Benzimidazole Derivative (Compound 8) | Pin1 | Strong | [6] |

| Benzimidazole Derivative (Compound 12) | Pin1 | Strong | [6] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound and its derivatives.

3.1. Synthesis of this compound

A common synthetic route involves the condensation of a substituted o-phenylenediamine with a pyridine carboxylic acid.[3]

-

Reactants : Equimolar amounts of 4-nitro-o-phenylenediamine and 4-pyridinecarboxylic acid.

-

Reaction Conditions : The reactants are refluxed in polyphosphoric acid (PPA) at 200°C for 2 hours. PPA serves as both a solvent and a dehydrating agent.

-

Purification : The crude product is purified by column chromatography on silica gel using a mobile phase of dichloromethane and methanol (e.g., 9:1 ratio).

-

Yield : This method typically yields the desired product in approximately 70% with a purity greater than 95%.

3.2. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2]

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

3.3. PARP Inhibition Assay

The inhibitory activity against PARP can be determined using commercially available assay kits.

-

Principle : These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of nicked DNA.

-

Procedure :

-

The reaction is set up in a 96-well plate coated with histones and containing nicked DNA.

-

Varying concentrations of the test inhibitor are added to the wells.

-

The enzymatic reaction is initiated by adding PARP enzyme and biotinylated NAD+.

-

After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated ADP-ribose.

-

A colorimetric HRP substrate is then added, and the absorbance is measured.

-

The IC50 value is calculated based on the reduction in signal in the presence of the inhibitor.

-

3.4. Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

This method is used to assess the antimicrobial activity of a compound.[10]

-

Inoculum Preparation : A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared.

-

Plate Inoculation : A sterile swab is used to evenly inoculate the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Disk Application : Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement : The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.

Caption: Proposed anticancer mechanisms of this compound.

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

Caption: The role of 5-nitro-benzimidazole derivatives as AT1 receptor antagonists.

References

- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound| [benchchem.com]

- 4. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

in silico modeling of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole interactions

An In-Depth Technical Guide to the In Silico Modeling of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole Interactions

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This compound is a member of this class with significant therapeutic potential, warranting detailed investigation into its molecular interactions. In silico modeling offers a powerful, resource-efficient approach to elucidate these interactions, predict biological targets, and guide further drug development. This technical guide provides a comprehensive overview of the computational methodologies used to model the interactions of this compound, aimed at researchers, scientists, and drug development professionals. It details experimental protocols for key in silico techniques, presents data in a structured format, and visualizes complex workflows and pathways.

Introduction to this compound

Benzimidazole derivatives are known to exhibit a diverse range of pharmacological properties, including antimicrobial, anticancer, antiviral, and antihypertensive effects.[1][2] The structural similarity of the benzimidazole nucleus to purine bases allows it to interact with a variety of biopolymers, making it a versatile pharmacophore.[3][4] The addition of a nitro group, as in this compound, can significantly influence the compound's electronic properties and biological activity.[5][6] Computational studies are crucial for understanding how this specific substitution pattern affects target binding and overall efficacy.

General Workflow for In Silico Analysis

The computational investigation of a small molecule like this compound follows a structured workflow. This process begins with defining the structure and identifying potential biological targets, followed by molecular docking and dynamic simulations to predict binding affinity and stability, and concludes with an analysis of its pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Nitrobenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzimidazoles are a pivotal class of heterocyclic compounds, serving as essential building blocks in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, anthelmintic, and anticancer properties, have spurred extensive research into their synthesis. This technical guide provides an in-depth overview of the core processes for nitrobenzimidazole synthesis, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Core Synthetic Strategies

The synthesis of nitrobenzimidazoles can be broadly categorized into two main approaches:

-

Direct Nitration of a Pre-formed Benzimidazole Ring: This classic method involves the electrophilic substitution of a hydrogen atom on the benzene ring of a benzimidazole derivative with a nitro group.

-

Cyclization of a Nitro-substituted Phenylenediamine: This approach involves the condensation of a nitro-containing o-phenylenediamine with a suitable electrophile, such as a carboxylic acid or an aldehyde, to form the imidazole ring.

The choice of strategy often depends on the desired substitution pattern on the benzimidazole core and the availability of starting materials.

I. Direct Nitration of Benzimidazole Derivatives

Direct nitration is a common method for introducing a nitro group onto the benzimidazole scaffold. The reaction typically employs a nitrating agent, which is a mixture of a strong acid and a nitrate source.

Experimental Protocol: Nitration of Benzimidazolone

This protocol describes the synthesis of 5-nitrobenzimidazolone-(2) by the nitration of benzimidazolone-(2) in an aqueous medium.[1]

Materials:

-

Benzimidazolone-(2)

-

Nitric acid (99%, industrial grade)

-

Water

-

Agitator-equipped reaction vessel

Procedure:

-

Prepare a 16% nitric acid solution by adding 161 parts by weight of 99% nitric acid to 840 parts by weight of water with agitation and cooling.

-

Heat the nitric acid solution to 50°C.

-

Add 180 parts by weight of benzimidazolone (as a ~75% aqueous press cake) to the heated solution with agitation.

-

Control the reaction temperature between 50-75°C for 2 hours to allow the nitration to proceed.

-

After the reaction is complete, the product, 5-nitrobenzimidazolone-(2), can be isolated. This method is reported to yield a product with a melting point of 308°C and is uniform in thin-layer chromatography.[1]

Key Considerations for Direct Nitration:

-

Reaction Conditions: The temperature and concentration of the nitrating agent are crucial parameters. Higher temperatures and more concentrated acids can lead to the formation of dinitro or other side products.[1]

-

Regioselectivity: The position of nitration is influenced by the substituents already present on the benzimidazole ring. For unsubstituted benzimidazole, nitration primarily yields the 5(6)-nitrobenzimidazole.[2]

II. Cyclization of Nitro-substituted Phenylenediamines

This versatile method allows for the synthesis of a wide range of 2-substituted nitrobenzimidazoles. The key starting material is a 4-nitro-o-phenylenediamine, which is condensed with various electrophiles.

A. Condensation with Carboxylic Acids

The condensation of 4-nitro-o-phenylenediamine with a carboxylic acid is a widely used method for preparing 2-substituted-5-nitrobenzimidazoles.[3]

This protocol outlines the synthesis via condensation with a carboxylic acid using conventional heating.[3]

Materials:

-

4-nitro-o-phenylenediamine

-

Substituted phenoxyacetic acid or other carboxylic acid (e.g., phenylacetic acid)

-

6N Hydrochloric acid (HCl) or 4N aqueous Hydrochloric acid

-

Aqueous ammonia

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, combine 0.01 mole of 4-nitro-o-phenylenediamine with 0.01 - 0.03 mole of the desired carboxylic acid.

-

Add a strong acid catalyst, such as 6N HCl.

-

The reaction mixture is typically heated to facilitate the condensation and cyclization.

-

Upon completion, the reaction mixture is worked up, which may involve neutralization with aqueous ammonia and purification by recrystallization from a solvent like ethanol.

B. Condensation with Aldehydes

The reaction of 4-nitro-1,2-phenylenediamine with various aromatic aldehydes is another effective route to synthesize 2-aryl-5-nitrobenzimidazoles.

This protocol describes the synthesis from 4-nitro-1,2-phenylenediamine and an aromatic aldehyde.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Aromatic aldehyde

-

Dimethoxyethane

-

Sodium metabisulphite

-

Ice

Procedure:

-

Dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.

-

Add 1.01 equivalents of the aromatic aldehyde and stir the mixture at 0°C in an ice bath for 2 hours.

-

Reflux the mixture for 1 hour to form the Schiff base intermediate.

-

Add more dimethoxyethane and 1.01 equivalents of sodium metabisulphite (as an oxidant) and stir under reflux for 48 hours.

-

Monitor the reaction completion by TLC (chloroform: methanol 9:1).

-

After completion, pour the reaction mixture onto ice-cold water to precipitate the product.

Quantitative Data Summary

The following tables summarize key quantitative data for different nitrobenzimidazole synthesis methods, allowing for easy comparison of their efficiencies.

| Method | Starting Materials | Product | Catalyst/Reagent | Reaction Time | Yield (%) | Reference |

| Direct Nitration | Benzimidazolone | 5-Nitrobenzimidazolone | Nitric acid/Water | 2 hours | High | [1] |

| Condensation | 4-nitro-o-phenylenediamine, Carboxylic Acid | 2-Substituted-5-nitrobenzimidazole | HCl | - | Good to Excellent | [3][4] |

| Condensation | 4-nitro-1,2-phenylenediamine, Aromatic Aldehyde | 2-Aryl-5-nitrobenzimidazole | Sodium metabisulphite | 48 hours | - | |

| Microwave Synthesis | 4-nitro-o-phenylenediamine, Phenoxyacetic acid | 5-nitro-2-aryl substituted-1H-benzimidazole | HCl | 2.5-3.5 min | Good to Excellent | [4] |

Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis processes.

Caption: Workflow for the direct nitration of a benzimidazole derivative.

Caption: General workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles via cyclization.

Conclusion

The synthesis of nitrobenzimidazoles is a well-established area of organic chemistry with a variety of reliable methods. This guide has provided an overview of the primary synthetic routes, complete with detailed experimental protocols and comparative data. The choice of the optimal synthesis process will depend on factors such as the desired substitution pattern, scale of the reaction, and available laboratory equipment. The provided workflows offer a visual representation of these processes to aid in experimental planning and execution. As research in this area continues, the development of more efficient, sustainable, and selective synthetic methodologies is anticipated.

References

Methodological & Application

Application Note: Synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Abstract

This document provides a detailed protocol for the synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Benzimidazole derivatives are known for a wide range of biological activities, and nitro-substituted analogs are often key intermediates or active compounds themselves.[1] The synthesis is achieved through the acid-catalyzed condensation of 4-nitro-1,2-phenylenediamine with pyridine-4-carboxaldehyde.[2][3] This protocol outlines the required materials, step-by-step procedure, purification, and characterization methods suitable for a research laboratory setting.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antihypertensive, antiviral, and anticancer agents.[1] The synthesis of 2-substituted benzimidazoles is commonly achieved via the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions.[2][3][4] This method is versatile for creating a wide array of derivatives.

This application note details a specific application of this reaction to synthesize this compound. This compound and its derivatives have been investigated for potential use as AT1 antagonists for treating hypertension.[1][5] The procedure involves the cyclization of a Schiff base intermediate, formed from 4-nitro-1,2-phenylenediamine and pyridine-4-carboxaldehyde, using an oxidizing agent like sodium metabisulfite.[1]

Reaction Scheme

The synthesis proceeds via the condensation of an ortho-diamine with an aldehyde, followed by oxidative cyclization to form the benzimidazole ring.

Caption: Figure 1. Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for synthesizing 5-nitro benzimidazole derivatives.[1]

Materials and Reagents

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 4.0 | 612 mg |

| Pyridine-4-carboxaldehyde | C₆H₅NO | 107.11 | 4.04 | 433 mg (0.39 mL) |

| Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | 4.04 | 768 mg |

| 1,2-Dimethoxyethane (DME) or Ethanol | C₄H₁₀O₂ / C₂H₆O | - | - | ~25 mL |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Chloroform | CHCl₃ | 119.38 | - | For TLC & Column |

| Methanol | CH₃OH | 32.04 | - | For TLC & Column |

| Silica Gel | SiO₂ | 60.08 | - | For Chromatography |

Procedure

The overall experimental workflow is depicted below.

Caption: Figure 2. Experimental Workflow.

-

Schiff Base Formation: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (4.0 mmol) in a suitable solvent such as 1,2-dimethoxyethane or ethanol.[1]

-

Cool the mixture to 0°C in an ice bath with stirring.

-

Slowly add pyridine-4-carboxaldehyde (4.04 mmol) to the cooled solution.

-

Continue stirring the mixture at 0°C for 2 hours, then allow it to warm to room temperature and reflux for 1 hour to facilitate the formation of the Schiff base intermediate.[1]

-

Oxidative Cyclization: To the reaction mixture, add sodium metabisulfite (4.04 mmol) as the oxidant.[1]

-

Heat the mixture to reflux and maintain for approximately 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1).[1]

-

Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.[2]

-

Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.[2][6]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization

The identity and purity of the final compound, this compound, should be confirmed using standard analytical techniques.

| Technique | Expected Data |

| Molecular Weight | 240.22 g/mol .[7] |

| Molecular Formula | C₁₂H₈N₄O₂.[7] |

| Appearance | Expected to be a solid powder. |

| ¹H NMR | Aromatic protons for both the benzimidazole and pyridine rings are expected. The exact shifts would need to be determined in a deuterated solvent like DMSO-d₆. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 241.[7] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (NO₂) (around 1520 and 1340 cm⁻¹). |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.

-

Reagent Handling: 4-Nitro-o-phenylenediamine is a suspected mutagen and should be handled with extreme care.[8] Avoid inhalation of dust and skin contact. Aldehydes can be irritating.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the condensation reaction of 4-nitro-1,2-phenylenediamine and pyridine-4-carboxaldehyde.

Overview

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of 4-nitro-1,2-phenylenediamine with pyridine-4-carboxaldehyde in the presence of sodium metabisulfite as an oxidizing agent. This method provides a straightforward route to the desired benzimidazole derivative.

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the final product is presented in the table below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Nitro-1,2-phenylenediamine | 99-56-9 | C₆H₇N₃O₂ | 153.14 | 199-201 | Dark red needles or red solid[1] |

| Pyridine-4-carboxaldehyde | 872-85-5 | C₆H₅NO | 107.11 | - | Dark yellow liquid |

| Sodium Metabisulfite | 7681-57-4 | Na₂S₂O₅ | 190.11 | >150 (decomposes) | White or yellowish crystalline powder |

| This compound | 148533-73-7 | C₁₂H₈N₄O₂ | 240.22 | 224-226 [2] | To be determined (likely a solid) |

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

-

4-Nitro-1,2-phenylenediamine (1.0 eq.)

-

Pyridine-4-carboxaldehyde (1.0 eq.)

-

Sodium metabisulfite (1.0-1.2 eq.)

-

Dimethoxyethane (DME)

-

Methanol (for recrystallization)

-

Water (distilled or deionized)

-

Ethyl acetate (for extraction, if necessary)

-

Silica gel (for column chromatography)

-

Dichloromethane (for column chromatography)

3.2. Apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Standard laboratory glassware

3.3. Safety Precautions

-

4-Nitro-1,2-phenylenediamine: Harmful if swallowed and may cause an allergic skin reaction.[3] Handle with gloves and appropriate personal protective equipment (PPE).

-

Pyridine-4-carboxaldehyde: Causes severe skin burns and eye damage. May cause an allergic skin reaction.[4] Use in a well-ventilated fume hood and wear appropriate PPE.

-

Sodium Metabisulfite: Harmful if swallowed and causes serious eye damage.[5] Contact with acids liberates toxic gas.[5] Avoid dust inhalation and handle with care.

-

Dimethoxyethane (DME): Flammable liquid and vapor. Handle away from ignition sources.

-

It is mandatory to wear safety goggles, a lab coat, and gloves throughout the experimental procedure. All manipulations should be performed in a well-ventilated fume hood.

3.4. Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq.) and dimethoxyethane (DME). Stir the mixture until the diamine is fully dissolved.

-

Addition of Aldehyde: To the stirred solution, add pyridine-4-carboxaldehyde (1.0 eq.).

-

Addition of Oxidizing Agent: Add sodium metabisulfite (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (the boiling point of DME is approximately 85°C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any water-soluble impurities.

3.5. Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water to obtain the pure this compound.[6]

-

Column Chromatography: If recrystallization does not yield a pure product, perform column chromatography on silica gel. A suitable eluent system is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[6]

3.6. Characterization

The structure and purity of the synthesized compound can be confirmed by various spectroscopic techniques:

-

Melting Point: The melting point of the purified product should be in the range of 224-226 °C.[2]

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole and pyridine rings.[6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (240.22 g/mol ).[5]

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=N, and nitro group functionalities.

Experimental Workflow and Signaling Pathway Diagrams

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

4.2. Reaction Mechanism

The following diagram illustrates the logical steps of the reaction mechanism.

Caption: Proposed reaction mechanism for benzimidazole formation.

References

- 1. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | 148533-73-7 [amp.chemicalbook.com]

- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound| [benchchem.com]

Application Notes and Protocols for Anticancer Assays Using 5-Nitro-2-(aryl)-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, 5-nitro-2-(aryl)-1H-benzimidazole derivatives have emerged as a promising group of compounds with significant potential in anticancer research. Their mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival.